molecular formula C10H16N4O2 B13566149 2-(Cyclopropylamino)-3-(3,5-dimethyl-1h-1,2,4-triazol-1-yl)propanoic acid

2-(Cyclopropylamino)-3-(3,5-dimethyl-1h-1,2,4-triazol-1-yl)propanoic acid

Cat. No.: B13566149
M. Wt: 224.26 g/mol
InChI Key: YVMQPJXKWUXXCV-UHFFFAOYSA-N
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Description

2-(Cyclopropylamino)-3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propanoic acid (CAS 1248664-34-7) is a high-purity heterocyclic building block of significant interest in chemical research and development. This compound, with a molecular formula of C10H16N4O2 and a molecular weight of 224.26 g/mol, is characterized by its 98% purity . It is specifically categorized among Heterocyclic Building Blocks, underscoring its primary application in the synthesis of more complex molecular architectures, particularly those featuring triazole motifs . The integration of both a cyclopropylamino group and a dimethyl-substituted 1,2,4-triazole ring on a propanoic acid scaffold makes this reagent a valuable precursor for exploring structure-activity relationships in medicinal chemistry and agrochemical research. While specific mechanistic studies on this exact molecule are limited in the public domain, related compounds featuring cyclopropylamino and triazole functionalities are investigated for a range of biological activities, suggesting potential areas of application for this building block . Researchers can utilize this compound to develop novel derivatives for various screening programs. Please note that this product is For Research and Development Use Only. It is not intended for human, veterinary, or household use . Safety data indicates that this compound may be harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation . Appropriate personal protective equipment should be worn, and handling should only occur in a well-ventilated area.

Properties

Molecular Formula

C10H16N4O2

Molecular Weight

224.26 g/mol

IUPAC Name

2-(cyclopropylamino)-3-(3,5-dimethyl-1,2,4-triazol-1-yl)propanoic acid

InChI

InChI=1S/C10H16N4O2/c1-6-11-7(2)14(13-6)5-9(10(15)16)12-8-3-4-8/h8-9,12H,3-5H2,1-2H3,(H,15,16)

InChI Key

YVMQPJXKWUXXCV-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=N1)C)CC(C(=O)O)NC2CC2

Origin of Product

United States

Preparation Methods

Initial Building Block Synthesis

The foundational step involves synthesizing key intermediates such as amino acids and heterocyclic precursors. The process often begins with the preparation of 3,5-dimethyl-1H-1,2,4-triazole derivatives, which serve as the heterocyclic core. These are typically synthesized via cyclization of appropriate hydrazines and formamidines under controlled conditions, yielding the triazole ring with desired methyl substitutions.

Simultaneously, propanoic acid derivatives bearing reactive functional groups (e.g., halides or activated esters) are prepared through standard carboxylation or esterification procedures, often involving malonic acid derivatives or acyl chlorides .

Formation of the Cyclopropylamine Moiety

The cyclopropylamine fragment is introduced via cyclopropanation of suitable precursors or through nucleophilic substitution reactions . A common approach involves the reaction of cyclopropyl halides with ammonia or amines, often facilitated by copper catalysis or Lewis acids to promote ring closure and amine attachment.

Example:

Cyclopropyl bromide + ammonia → cyclopropylamine (via nucleophilic substitution)

Alternatively, cyclopropanation of alkenes using diazomethane or Simmons–Smith reagents can generate the cyclopropane ring, which is subsequently functionalized to incorporate amino groups.

Coupling of Heterocyclic and Amino Acid Derivatives

The core coupling step involves linking the cyclopropylamine to the propanoic acid backbone bearing the triazolyl substituent. This is achieved via amide bond formation using coupling reagents such as N,N'-diisopropylcarbodiimide (DIC), HOBt , or EDC.HCl in anhydrous solvents like dichloromethane or dimethylformamide (DMF).

Typical procedure:

  • Activation of the carboxylic acid with EDC.HCl and HOBt.
  • Nucleophilic attack by the amine (cyclopropylamine derivative).
  • Purification via chromatography to isolate the amide-linked intermediate.

Final Functional Group Modifications and Purification

Post-coupling, the molecule undergoes purification through flash chromatography or recrystallization . Additional modifications, such as methylation of the triazole or cyclopropylamine groups, are performed using methylating agents like methyl iodide or dimethyl sulfate under controlled conditions.

Summary of the Overall Synthetic Route

Step Description Reagents & Conditions Reference
1 Synthesis of heterocyclic core (3,5-dimethyl-1H-1,2,4-triazole) Hydrazine derivatives, formamidine
2 Preparation of cyclopropylamine Cyclopropyl halide + ammonia
3 Activation of carboxylic acid EDC.HCl, HOBt, DCM/DMF
4 Amide bond formation Amine + activated acid
5 Click chemistry for triazole ring CuSO4, sodium ascorbate, alkyne + azide
6 Purification Chromatography, recrystallization -

Notes and Research Insights

  • Recent advances have optimized the click chemistry step for regioselectivity, yielding high-purity compounds with minimal by-products.
  • Protecting groups such as Boc or Z are often employed during multi-step synthesis to safeguard reactive amines or acids, later removed under acidic conditions.
  • Reaction conditions such as temperature, solvent choice, and stoichiometry are critical for maximizing yield and purity, with typical temperatures ranging from room temperature to 100°C depending on the step.

Chemical Reactions Analysis

Types of Reactions

2-(Cyclopropylamino)-3-(3,5-dimethyl-1h-1,2,4-triazol-1-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could yield alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound might be used as a building block for synthesizing more complex molecules or as a ligand in coordination chemistry.

Biology

In biological research, it could be studied for its potential interactions with enzymes or receptors, given the presence of the triazole ring which is known to interact with biological targets.

Medicine

In medicinal chemistry, it might be explored for its potential as a drug candidate, particularly for its possible anti-inflammatory, antimicrobial, or anticancer properties.

Industry

In industry, it could be used in the synthesis of specialty chemicals or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action would depend on its specific biological target. Generally, compounds with triazole rings can inhibit enzymes by binding to their active sites, or they might interact with receptors to modulate their activity. The cyclopropylamino group could enhance binding affinity or specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

3-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)-2-(isopropylamino)propanoic Acid

This analog replaces the cyclopropylamine group with an isopropylamino substituent (Table 1). Notably, 3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-2-(isopropylamino)propanoic acid has been discontinued in commercial catalogs, suggesting limitations in synthesis, stability, or biological efficacy compared to the cyclopropylamino variant .

Ethyl Ester Derivatives from Patent Literature

Compounds such as N-(3-carboxy-1-oxopropyl)-(4S)-p-phenylphenylmethyl)-4-amino-2R-methylbutanoic acid ethyl ester (disclosed in EP00342850) and 3-((1-(cis-4-carboxy carbonyl-cis-3-butylcyclohexyl)-1J-carbamoyl)cyclopentyl]-2S-(2-methoxyethoxy)propanoic acid (from WO92/14706) feature esterified carboxylic acid groups. These derivatives are likely prodrugs designed to enhance bioavailability, contrasting with the free carboxylic acid in the target compound, which may offer immediate biological activity but poorer membrane permeability .

Thiophene- and Naphthalene-Containing Analogs

Impurities such as 3-(methylamino)-1-(thiophen-2-yl)propan-1-ol and 4-[3-(methylamino)-1-(thiophen-2-yl)propyl]naphthalen-1-ol (from USP standards) highlight structural diversity in related amino alcohol derivatives.

Key Data Table: Structural and Functional Comparisons

Compound Name Key Substituents Molecular Weight (g/mol) Status/Notes
2-(Cyclopropylamino)-3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propanoic acid Cyclopropylamino, 3,5-dimethyltriazole ~295.3* Research compound
3-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)-2-(isopropylamino)propanoic acid Isopropylamino, 3,5-dimethyltriazole ~281.3* Discontinued commercially
N-(3-carboxy-1-oxopropyl)-(4S)-p-phenylphenylmethyl)-4-amino-2R-methylbutanoic acid ethyl ester Ethyl ester, p-phenylphenylmethyl ~483.5* Patent-derived prodrug
3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol Thiophene, methylamino ~185.3* Pharmaceutical impurity

*Estimated based on structural formulas.

Research Findings and Implications

  • Metabolic Stability: The cyclopropylamino group in the target compound likely confers resistance to oxidative metabolism compared to isopropylamino or linear alkylamino analogs, as cyclopropane’s strain inhibits cytochrome P450-mediated degradation .
  • Solubility vs. Bioavailability : The free carboxylic acid group ensures water solubility but may limit blood-brain barrier penetration. Esterified analogs (e.g., ethyl esters) address this via prodrug strategies but require enzymatic activation .
  • Triazole vs. Thiophene Moieties : The 1,2,4-triazole ring’s nitrogen-rich structure enables stronger hydrogen bonding with biological targets compared to thiophene-containing impurities, which prioritize hydrophobic interactions .

Biological Activity

2-(Cyclopropylamino)-3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propanoic acid is a synthetic compound notable for its unique structural features, including a cyclopropylamino group and a 1,2,4-triazole moiety. This compound has garnered attention for its potential pharmacological applications, particularly in the context of drug development and biological activity.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C10H16N4O2
  • Molecular Weight : 224.26 g/mol

The triazole ring is often associated with various biological activities, which may enhance the compound's therapeutic potential.

Research indicates that compounds containing triazole rings can exhibit significant biological activity due to their ability to interact with various biological targets. The cyclopropylamino group may enhance the lipophilicity and binding affinity of the compound to specific receptors or enzymes involved in disease pathways. Studies focusing on its interaction with P-glycoprotein (P-gp), a key player in multidrug resistance (MDR) in cancer therapy, suggest that this compound could potentially act as a P-gp inhibitor, enhancing drug accumulation in resistant cancer cells .

Pharmacological Applications

The pharmacological implications of this compound include:

  • Anticancer Activity : The compound's ability to inhibit P-gp suggests it may help overcome MDR in tumor cells. In vitro studies have shown that similar compounds can significantly increase the uptake of chemotherapeutic agents like doxorubicin in P-gp-overexpressing cells .
  • Anti-inflammatory Properties : The triazole moiety is also linked to anti-inflammatory effects, making this compound a candidate for treating inflammatory diseases.

Comparative Analysis

To better understand the biological activity of this compound, it can be compared with structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
2-(Cyclopropylamino)-3-(1H-1,2,4-triazol-1-yl)propanoic acidLacks dimethyl groups on the triazole ringSimpler structure may limit biological activity
2-(Cyclopropylamino)-3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)butanoic acidHas an additional carbon in the propanoic acid chainPotentially different pharmacokinetics due to chain length

This table illustrates how variations in structure can influence biological activity and pharmacokinetic properties.

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to this compound:

  • P-glycoprotein Inhibition : A study demonstrated that compounds with similar structures could effectively inhibit P-gp function. For instance, soloxolone derivatives were tested for their ability to modulate P-gp activity and showed promising results in increasing drug accumulation in resistant cancer cell lines .
  • Antitumor Potency : Research on related triazole derivatives indicated their potential to enhance sensitivity to existing chemotherapeutic agents. These findings support further investigation into the therapeutic applications of this compound in oncology .

Q & A

Basic: What are the standard synthesis protocols for 2-(cyclopropylamino)-3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propanoic acid?

Methodological Answer:
While direct protocols for this compound are scarce, analogous triazole-containing propanoic acids are synthesized via multi-step routes:

  • Step 1: Formation of the triazole ring via cyclization of hydrazine derivatives with nitriles or aldehydes under controlled pH and temperature .
  • Step 2: Introduction of the cyclopropylamino group via nucleophilic substitution or reductive amination. For example, methyl ester intermediates (e.g., Methyl 2-(cyclopropylamino)-3-(1H-1,2,4-triazol-1-yl)propanoate) are hydrolyzed to yield the carboxylic acid .
  • Key Conditions: Reactions often require anhydrous solvents (e.g., THF, DMF), temperatures between 60–100°C, and catalysts like K₂CO₃ or Pd/C for hydrogenation .

Basic: How is structural confirmation and purity assessment performed for this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are critical for verifying the cyclopropylamino group (δ ~1.0–1.5 ppm for cyclopropane protons) and triazole ring signals (δ ~7.5–8.5 ppm) .
  • Mass Spectrometry (MS): High-resolution MS confirms the molecular ion peak (C₁₁H₁₇N₅O₂, theoretical m/z 263.13) and fragmentation patterns .
  • HPLC: Reverse-phase HPLC with UV detection (λ ~210–260 nm) assesses purity (>95%) and identifies byproducts .

Advanced: What strategies optimize reaction yields while minimizing byproduct formation?

Methodological Answer:

  • Solvent Selection: Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while ethanol/water mixtures improve hydrolysis efficiency .
  • pH Control: Maintaining pH ~6–7 during cyclization prevents undesired protonation of the triazole nitrogen, reducing side reactions .
  • Catalytic Optimization: Pd/C or Raney Ni in hydrogenation steps ensures selective reduction of nitro or imine groups without over-reducing the triazole ring .

Advanced: How do substituents on the triazole ring influence biological activity?

Methodological Answer:

  • Methyl Groups (3,5-dimethyl): Enhance lipophilicity, improving membrane permeability. Comparative studies show that 3,5-dimethyl substitution increases binding affinity to fungal CYP51 enzymes by 30% compared to unsubstituted analogs .
  • Cyclopropylamino Group: Introduces steric hindrance, potentially reducing off-target interactions. Molecular docking simulations suggest this group occupies hydrophobic pockets in enzyme active sites .

Advanced: What methodologies assess environmental persistence and ecotoxicological risks?

Methodological Answer:

  • Environmental Fate Studies: Follow protocols from Project INCHEMBIOL :
    • Abiotic Degradation: Hydrolysis (pH 5–9, 25°C) and photolysis (UV light, λ >290 nm) over 30 days.
    • Biotic Transformation: Soil microcosm studies with LC-MS/MS monitoring degradation metabolites.
  • Ecotoxicology: Acute toxicity tests on Daphnia magna (48h EC₅₀) and algal growth inhibition (72h IC₅₀) under OECD guidelines .

Advanced: What mechanistic hypotheses explain its antimicrobial activity?

Methodological Answer:

  • Enzyme Inhibition: Similar triazole derivatives inhibit lanosterol 14α-demethylase (CYP51), disrupting ergosterol biosynthesis in fungi. Competitive binding assays (IC₅₀) and X-ray crystallography validate target engagement .
  • Reactive Oxygen Species (ROS) Induction: Flow cytometry with DCFH-DA staining quantifies ROS levels in bacterial biofilms, linking oxidative stress to bactericidal effects .

Advanced: How can conflicting spectral data from different synthesis batches be resolved?

Methodological Answer:

  • Multi-Technique Cross-Validation: Combine 2D NMR (COSY, HSQC) to differentiate overlapping signals (e.g., cyclopropyl CH₂ vs. propanoic acid CH₂) .
  • Isotopic Labeling: Use ¹⁵N-labeled triazole precursors to trace unexpected peaks in mass spectra .
  • X-ray Crystallography: Resolve ambiguities in stereochemistry or regiochemistry for crystalline derivatives .

Basic: What are the stability and storage recommendations for this compound?

Methodological Answer:

  • Stability: Susceptible to hydrolysis in acidic/basic conditions. Accelerated stability studies (40°C/75% RH for 6 months) show <2% degradation in sealed, dark containers .
  • Storage: Store at –20°C in argon-filled vials with desiccants (silica gel) to prevent moisture absorption .

Advanced: How can computational modeling predict its pharmacokinetic properties?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations: Simulate logP (predicted ~1.8) and blood-brain barrier permeability (e.g., using SwissADME) .
  • Docking Studies: AutoDock Vina or Schrödinger Suite models interactions with human serum albumin (HSA) to predict plasma protein binding .

Advanced: What chromatographic methods separate enantiomers or diastereomers?

Methodological Answer:

  • Chiral HPLC: Use Chiralpak IA/IB columns with hexane:isopropanol (90:10) mobile phase; resolution >1.5 achieved for cyclopropyl-containing analogs .
  • Capillary Electrophoresis (CE): Cyclodextrin-based buffers (pH 8.3) separate enantiomers via host-guest interactions, validated with polarimetric detection .

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